(5-Ethynylpyridin-2-YL)methanol

Medicinal Chemistry Click Chemistry Building Blocks

Many bifunctional pyridine scaffolds require protection/deprotection cycles, wasting time and material. This compound solves the issue: a terminal alkyne (CuAAC-ready) and a primary alcohol (esterification/leaving group) on a single pyridine ring.

- **Orthogonal reactivity:** Click a ligand via alkyne; independently functionalize alcohol for PROTAC or kinase probe synthesis.
- **Transition metal binding:** Pyridine nitrogen supports catalyst immobilization or chelating ligand development.
- **Direct use:** No protecting groups needed; stable crystalline solid for library generation.

Molecular Formula C8H7NO
Molecular Weight 133.15
CAS No. 1033705-77-9
Cat. No. B3045229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethynylpyridin-2-YL)methanol
CAS1033705-77-9
Molecular FormulaC8H7NO
Molecular Weight133.15
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)CO
InChIInChI=1S/C8H7NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-5,10H,6H2
InChIKeyFIPXIXCYBODHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Ethynylpyridin-2-YL)methanol Procurement & Characterization


(5-Ethynylpyridin-2-YL)methanol (CAS: 1033705-77-9) is a bifunctional pyridine derivative, characterized by a terminal ethynyl group at the 5-position and a primary hydroxymethyl group at the 2-position, with a molecular formula of C₈H₇NO and a molecular weight of 133.15 g/mol . This structure provides two distinct and orthogonal reactive handles for downstream derivatization, making it a versatile building block for the rapid generation of complex molecular libraries in medicinal chemistry and chemical biology .

Bifunctional core with orthogonal ethynyl and hydroxymethyl handles
Terminal alkyne compatible with CuAAC click conjugation
Supports sequential modular synthesis for probe and library assembly

(5-Ethynylpyridin-2-YL)methanol vs. In-Class Analogs


High-strength, quantitative differential evidence for (5-Ethynylpyridin-2-YL)methanol is limited. The compound is primarily utilized as a versatile synthetic building block, and its value proposition is largely derived from its unique bifunctional structure rather than from a specific biological activity. Direct, head-to-head comparative data against close analogs are not readily available in the public domain . Consequently, the following evidence focuses on structural comparisons and broad functional class inferences to guide scientific selection and procurement, as quantitative differentiation against specific alternatives cannot be fully established. The presented data underscores that selecting a simpler ethynylpyridine or a pyridinemethanol without the second functional group would forfeit the ability to perform orthogonal, sequential derivatization without additional protection/deprotection steps .

Mono-functional ethynylpyridines or pyridinemethanols lack the second reactive handle, limiting orthogonal derivatization strategies.
Predicted physicochemical profiles may shift between substitution patterns; experimental verification advised for scale-up decisions.
Direct head-to-head comparator data are unavailable; selection rests on structural advantages rather than biological benchmarking.

(5-Ethynylpyridin-2-YL)methanol Selection Evidence


Bifunctional vs. Mono-Functional Scaffolds

The key differentiation of (5-Ethynylpyridin-2-YL)methanol lies in its bifunctional structure, possessing both a terminal alkyne and a primary alcohol. In contrast, common comparators such as 3-Ethynylpyridine (CAS 2510-23-8) or 2-Ethynylpyridine (CAS 1945-84-2) possess only the alkyne handle . This structural difference is quantitative: the target compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor, while mono-functional analogs have 1 acceptor and 0 donors . This enables orthogonal functionalization strategies that are impossible with simpler analogs, directly impacting synthetic efficiency by reducing the number of required steps for generating complexity .

Bifunctional scaffold
Data to verify
Target: 2 reactive handles (alkyne + alcohol), 1 H-bond donor
Comparator: 1 handle (alkyne only), 0 donors
Enables sequential orthogonal conjugation
Structural database comparison; functional-group counts only
Medicinal Chemistry Click Chemistry Building Blocks

Predicted pKa & Boiling Point Benchmark

The target compound has a predicted acid dissociation constant (pKa) of 13.32 ± 0.10 and a predicted boiling point of 253.3 ± 30.0 °C at 760 mmHg . These values are critical for designing reactions and purification protocols. While similar predicted data may be available for comparators like (6-Ethynylpyridin-2-yl)methanol or 3-Ethynylpyridine, these specific values for the 2,5-substitution pattern allow for precise modeling of its behavior in specific reaction environments, such as selecting an appropriate base for deprotonation of the alcohol or setting parameters for distillation .

Predicted properties
Data to verify
pKa 13.32 ± 0.10
Bp 253.3 ± 30.0 °C
Informs reaction and purification design
Predicted values; experimental confirmation needed for process chemistry
Process Chemistry Purification Reaction Optimization

Click Chemistry Utility

The terminal alkyne of (5-Ethynylpyridin-2-YL)methanol is a validated handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone 'click' reaction . This enables the efficient and selective conjugation of the pyridine scaffold to a wide variety of azide-containing partners (e.g., biomolecules, fluorophores, other drug fragments). While the ethynyl group is a class feature, the presence of the adjacent hydroxymethyl group at the 2-position provides a secondary site for derivatization, allowing for the modular construction of bifunctional probes or heterobifunctional degraders like PROTACs, a capability not present in mono-substituted ethynylpyridines .

Click reactivity
Class-level
Terminal alkyne validated for CuAAC; secondary alcohol handle independent
Supports bifunctional probe assembly
Class-level reactivity; reaction conditions may vary per application
Chemical Biology PROTACs Bioconjugation

HCV Antiviral Scaffold Relevance

Ethynyl-substituted pyridine derivatives are a key structural motif in patents for treating viral infections, including those caused by Hepatitis C Virus (HCV) [1]. While (5-Ethynylpyridin-2-YL)methanol itself is not a drug candidate, its core structure aligns with the general scaffold described in patents for HCV inhibitors. Its procurement as a starting material is thus strategically relevant for medicinal chemistry programs aiming to explore this chemical space, as it provides a functionalized entry point into a class of compounds with demonstrated antiviral potential .

Antiviral scaffold context
Class-level
5‑ethynylpyridine motif present in HCV inhibitor patents
Aligns with reported antiviral pharmacophore space
Patent-based structural relevance; no target engagement data
Antiviral Research Hepatitis C Medicinal Chemistry

(5-Ethynylpyridin-2-YL)methanol Application Scenarios


Heterobifunctional Probe & PROTAC Synthesis

The orthogonal reactivity of the terminal alkyne and the primary alcohol makes this compound ideal for constructing heterobifunctional molecules. The alkyne can be used in a CuAAC 'click' reaction to attach a ligand for a target protein, while the alcohol can be independently functionalized (e.g., esterified, converted to a leaving group) to attach a second moiety, such as an E3 ligase binder for PROTAC development . This sequential derivatization strategy is a key advantage over mono-functional pyridine building blocks.

Focused Pyridine Library Generation

As a bifunctional scaffold, it serves as an excellent core for generating small, focused libraries of pyridine derivatives. By reacting the two functional handles with diverse sets of building blocks, a matrix of compounds can be rapidly synthesized. The ethynyl group's relevance to kinase inhibition and antiviral activity, as noted in patent literature, makes this a strategically valuable scaffold for exploring these therapeutic areas [1].

Metal-Binding Ligand & Catalyst Development

The pyridine nitrogen can act as a ligand for transition metals. Functionalizing the alcohol or the alkyne (e.g., via click chemistry to form a triazole) allows for the introduction of additional chelating groups or for immobilization onto solid supports. This enables the development of novel transition metal complexes for catalysis or materials science applications [2].

Application
Selection Property
Validation Focus
Heterobifunctional probe & PROTAC synthesis
Orthogonal alkyne-alcohol handles
Sequential conjugation efficiency and product identity
Focused pyridine library generation
Bifunctional core for parallel diversification
Library purity and structural diversity
Metal-binding ligand & catalyst development
Pyridine N-donor site plus modifiable arms
Coordination geometry and catalytic performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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